REACTION_CXSMILES
|
[CH2:1]=[O:2].[O:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH3:8])[CH3:5].N12CCCN=C1CCCCC2.Cl>>[CH3:8][C:7]([CH:6]([CH2:1][OH:2])[C:4](=[O:3])[CH3:5])=[CH2:9]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
O=C(C)C=C(C)C
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for about a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was repeatedly extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried with zeolite
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
DISTILLATION
|
Details
|
The residue (506 g) was fractionally distilled in a high vacuum at about 0.1 - 1 mm Hg
|
Type
|
CUSTOM
|
Details
|
Thereby, 431 g of mesityl oxide were recovered
|
Type
|
CUSTOM
|
Details
|
As a further fraction, 47 g of crude product of boiling point 45° - 85° C/l mm Hg were obtained
|
Type
|
DISTILLATION
|
Details
|
A further fractional distillation of this crude product
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C(C(C)=O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.5 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 27.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |